molecular formula C17H16BrF3N2 B13411512 1H-Benzimidazolium, 1,2-dimethyl-3-(phenylmethyl)-5-(trifluoromethyl)-, bromide CAS No. 67990-33-4

1H-Benzimidazolium, 1,2-dimethyl-3-(phenylmethyl)-5-(trifluoromethyl)-, bromide

Cat. No.: B13411512
CAS No.: 67990-33-4
M. Wt: 385.2 g/mol
InChI Key: LGNCYVAORGWGQP-UHFFFAOYSA-M
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Description

The compound 1H-Benzimidazolium, 1,2-dimethyl-3-(phenylmethyl)-5-(trifluoromethyl)-, bromide is a quaternary ammonium salt characterized by a benzimidazolium core fused with a benzene ring. Key structural features include:

  • 1,2-dimethyl groups on the imidazole ring.
  • A phenylmethyl (benzyl) substituent at position 2.
  • A trifluoromethyl (-CF₃) group at position 3.
  • A bromide (Br⁻) counterion balancing the positive charge on the benzimidazolium cation.

This compound belongs to a class of ionic liquids or bioactive molecules, where the trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group may influence π-π stacking interactions in biological systems or material applications .

Properties

CAS No.

67990-33-4

Molecular Formula

C17H16BrF3N2

Molecular Weight

385.2 g/mol

IUPAC Name

3-benzyl-1,2-dimethyl-5-(trifluoromethyl)benzimidazol-1-ium;bromide

InChI

InChI=1S/C17H16F3N2.BrH/c1-12-21(2)15-9-8-14(17(18,19)20)10-16(15)22(12)11-13-6-4-3-5-7-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1

InChI Key

LGNCYVAORGWGQP-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(F)(F)F)C.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Substituents Counterion/Functional Group Key Differences Reference
1,2-Dimethyl-3-[(4-sulphonatophenyl)methyl]-5-(trifluoromethyl)-1H-benzimidazolium Benzimidazolium 4-Sulphonatophenylmethyl at position 3 Sulfonate (-SO₃⁻) Increased water solubility due to -SO₃⁻
6-Chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-1H-benzimidazolium Benzimidazolium Chlorine at position 6, sulfobutyl chain at position 3 Inner salt (zwitterionic) Extended alkyl chain for solubility
1-Benzyl-3-methylimidazolium bromide Imidazolium (non-fused) Benzyl at position 1, methyl at position 3 Bromide (Br⁻) Simpler imidazolium core (no benzene fusion)
5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Benzimidazole-triazole hybrid Fluorobenzimidazole linked to triazole-thiol None (neutral molecule) Hybrid heterocyclic structure

Key Observations :

  • The trifluoromethyl (-CF₃) group is conserved in several analogues, suggesting its role in enhancing stability or bioactivity.
  • Bromide counterions (as in the target compound and 1-benzyl-3-methylimidazolium bromide) are common in ionic liquids, while sulfonate/sulfobutyl groups improve aqueous solubility .
  • Hybrid structures (e.g., benzimidazole-triazole) exhibit distinct biological activities (e.g., anticandidal properties) compared to purely ionic benzimidazolium salts .
Physicochemical Properties
Property Target Compound (Bromide Salt) 1-Benzyl-3-methylimidazolium Bromide 4-Sulphonatophenylmethyl Analogue
Solubility Likely polar organic solvents High in polar solvents (DMF, methanol) High in water due to -SO₃⁻
Melting Point Not reported ~100–150°C (typical for ionic liquids) Likely >200°C (sulfonate salts)
Thermal Stability Moderate Moderate to high High (zwitterionic stabilization)

Functional Group Impact :

  • Bromide vs. Sulfonate : Bromide salts are hygroscopic and suited for organic-phase reactions, while sulfonate derivatives are water-soluble and ideal for biomedical applications .

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For the specific substitution pattern in 1,2-dimethyl-3-(phenylmethyl)-5-(trifluoromethyl) benzimidazole, the following steps are generally employed:

  • Starting Materials:

    • o-Phenylenediamine substituted at the 5-position with trifluoromethyl group.
    • Appropriate aldehyde or acid derivatives to introduce the 3-benzyl substituent.
  • Condensation Reaction:
    The diamine is condensed with an aldehyde or acid derivative (such as 3-(phenylmethyl) substituted acid or aldehyde) under acidic conditions (e.g., polyphosphoric acid, or acidic media like HCl) to form the benzimidazole ring. This step is often carried out by heating to promote cyclization.

  • Methylation of Nitrogen Atoms:
    Subsequent methylation at the 1 and 2 positions of the benzimidazole ring is achieved using methylating agents like methyl iodide or methyl sulfate under basic or neutral conditions to obtain 1,2-dimethyl substitution.

This general approach is supported by literature on benzimidazole synthesis where o-phenylenediamine derivatives are reacted with carboxylic acids or aldehydes to yield substituted benzimidazoles, followed by N-methylation to introduce methyl groups on the nitrogen atoms.

Benzylation at the 3-Position

The 3-(phenylmethyl) or benzyl substituent is introduced by alkylation of the benzimidazole nitrogen or carbon at the 3-position:

  • Alkylation Method:
    Benzyl halides (e.g., benzyl bromide or chloride) are reacted with the benzimidazole intermediate under basic conditions to alkylate the 3-position carbon or nitrogen, depending on the reaction conditions.

  • Regioselectivity:
    The reaction conditions are optimized to favor alkylation at the 3-position carbon of the benzimidazole ring, often by controlling temperature, solvent, and base.

Formation of the Benzimidazolium Bromide Salt

The final step involves quaternization of the benzimidazole nitrogen to form the benzimidazolium salt:

  • Quaternization Reaction:
    The 1,2-dimethyl-3-(phenylmethyl)-5-(trifluoromethyl) benzimidazole is treated with a bromide source, commonly benzyl bromide or hydrobromic acid, to quaternize the nitrogen and form the benzimidazolium bromide salt.

  • Reaction Conditions:
    This is typically performed in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete quaternization.

  • Isolation:
    The benzimidazolium bromide precipitates or is isolated by solvent evaporation and recrystallization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 5-(Trifluoromethyl)-o-phenylenediamine + aldehyde/acid, acidic media, heat Formation of substituted benzimidazole core
2 N-Methylation Methyl iodide or methyl sulfate, base or neutral solvent 1,2-Dimethyl substitution on benzimidazole nitrogens
3 Benzylation Benzyl bromide or chloride, base, polar solvent 3-(Phenylmethyl) substitution at benzimidazole
4 Quaternization Bromide source (e.g., benzyl bromide), polar solvent, heat Formation of benzimidazolium bromide salt

Analytical and Research Insights

  • The trifluoromethyl substituent significantly influences the electronic properties of the benzimidazole ring, affecting reactivity during cyclization and alkylation steps.
  • Quaternization to form the benzimidazolium salt enhances solubility and stability, important for applications in materials science and pharmaceuticals.
  • Literature indicates that similar benzimidazole derivatives are synthesized via multistep reactions involving condensation of substituted o-phenylenediamines with acids or aldehydes, followed by methylation and alkylation steps.
  • Patents on benzimidazole derivatives emphasize the use of bases such as triethylamine or potassium carbonate during alkylation and quaternization steps to improve yields and selectivity.

Q & A

Q. Table 1. Representative Reaction Conditions :

StepSolventTemp (°C)Time (h)Yield (%)Reference
CyclizationEtOH/HCl801265–70
QuaternizationDMF100685–90

How can researchers validate the structural integrity of this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at N1/N2, trifluoromethyl at C5). Key signals: CF₃ (~-60 ppm in ¹⁹F NMR), aromatic protons (δ 7.2–8.0 ppm) .
  • Elemental Analysis : Match experimental C, H, N, Br% with theoretical values (e.g., C: 52.1%, H: 4.5%, N: 6.1%, Br: 18.4%) .

Q. Advanced Methods :

  • X-ray Crystallography : Resolve crystal structure to confirm cation-anion interactions and steric effects of the phenylmethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M-Br]⁺) with <2 ppm error .

What are the potential research applications of this benzimidazolium salt?

Q. Basic Applications :

  • Ionic Liquid Studies : Investigate its thermal stability (TGA/DSC) and conductivity for use in green chemistry or electrolyte systems .
  • Catalysis : Test as a phase-transfer catalyst in alkylation or coupling reactions .

Q. Advanced Research :

  • Biological Activity : Perform docking studies (e.g., with α-glucosidase or kinase targets) to assess interactions with the trifluoromethyl and benzyl groups .
  • Solvatochromic Behavior : Analyze UV-vis spectra in solvents of varying polarity to study charge-transfer transitions .

How should researchers address contradictions in spectroscopic data?

Q. Methodological Approaches :

  • Reproducibility Checks : Repeat synthesis under controlled conditions to rule out experimental error.
  • Complementary Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or DFT calculations to predict spectral profiles .
  • Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived structural data .

Example Case :
Discrepancies in aromatic proton integration may arise from paramagnetic impurities. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) and reanalyze .

What are the recommended storage conditions to ensure compound stability?

Q. Basic Guidelines :

  • Store in airtight, light-resistant containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. Advanced Stability Studies :

  • Accelerated Degradation Tests : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., free benzimidazole) .
  • Long-Term Stability : Conduct real-time stability studies (12–24 months) with periodic NMR/FTIR analysis .

How can computational methods enhance understanding of this compound’s properties?

Q. Basic Modeling :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G**) to predict bond lengths, angles, and electrostatic potential maps .

Q. Advanced Applications :

  • Molecular Dynamics (MD) : Simulate ionic liquid behavior in solvated systems to study diffusion coefficients .
  • Docking Simulations : Screen against protein databases (e.g., PDB) to identify potential biological targets .

Q. Table 2. Computational Parameters :

MethodSoftwareBasis SetOutput Metrics
DFTGaussian 166-31G**HOMO-LUMO gap, Mulliken charges
DockingAutoDock VinaLamarckian GABinding affinity (ΔG)

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